molecular formula C11H21NO3 B11818259 [(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol

[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol

Cat. No.: B11818259
M. Wt: 215.29 g/mol
InChI Key: FPUBEXOAVGKKCY-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a methyl group.

Preparation Methods

The synthesis of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as cis-1,2-dimethylcyclohexane and 1-tert-butyl-1-methylcyclohexane These compounds share structural similarities but may differ in their chemical properties and applications

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBEXOAVGKKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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